molecular formula C10H22N2O3 B13706145 t-Boc-Aminooxy-pentane-amine

t-Boc-Aminooxy-pentane-amine

Cat. No.: B13706145
M. Wt: 218.29 g/mol
InChI Key: FXKUTWXGVCIJER-UHFFFAOYSA-N
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Description

t-Boc-Aminooxy-pentane-amine is a chemical compound that serves as a versatile linker in various biochemical applications. It contains an aminooxy group and a primary amine, making it highly reactive and useful in bioconjugation processes. The aminooxy group can react with aldehydes to form oxime bonds, and with reductants, it forms hydroxylamine linkages .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of t-Boc-Aminooxy-pentane-amine typically involves the protection of the aminooxy group with a tert-butoxycarbonyl (Boc) group. This protection is crucial for preventing unwanted reactions during subsequent synthetic steps. The Boc group can be installed using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions

t-Boc-Aminooxy-pentane-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Hydroxylamine derivatives.

    Substitution: Amides and imines.

Scientific Research Applications

t-Boc-Aminooxy-pentane-amine is widely used in scientific research due to its reactivity and versatility:

Mechanism of Action

The mechanism of action of t-Boc-Aminooxy-pentane-amine involves its reactive functional groups:

    Aminooxy Group: Reacts with aldehydes to form stable oxime bonds, which can be further reduced to hydroxylamine linkages.

    Primary Amine: Reacts with carboxylic acids and activated esters to form amide bonds.

Comparison with Similar Compounds

t-Boc-Aminooxy-pentane-amine is unique due to its combination of an aminooxy group and a primary amine. Similar compounds include:

These compounds share some functional similarities but differ in their specific applications and reactivity profiles.

Properties

Molecular Formula

C10H22N2O3

Molecular Weight

218.29 g/mol

IUPAC Name

tert-butyl N-(5-aminopentoxy)carbamate

InChI

InChI=1S/C10H22N2O3/c1-10(2,3)15-9(13)12-14-8-6-4-5-7-11/h4-8,11H2,1-3H3,(H,12,13)

InChI Key

FXKUTWXGVCIJER-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NOCCCCCN

Origin of Product

United States

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